Home > Products > Screening Compounds P35399 > Imidazo[1,2-b]pyridazine-3-carboxylic acid
Imidazo[1,2-b]pyridazine-3-carboxylic acid - 1308384-58-8

Imidazo[1,2-b]pyridazine-3-carboxylic acid

Catalog Number: EVT-3233952
CAS Number: 1308384-58-8
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids

Compound Description: These compounds serve as crucial intermediates in synthesizing 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids, which exhibit anti-inflammatory, analgesic, and potential anti-ulcerogenic properties [, ]. Synthesized by reacting substituted 3-aminopyridazines with ethyl 2-benzoyl-2-bromoacetate in anhydrous ethanol, they undergo alkaline hydrolysis to yield the target carboxylic acids.

2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids

Compound Description: This class of compounds displays notable analgesic activity and some anti-inflammatory properties []. They are synthesized through the alkaline hydrolysis of their corresponding ethyl esters, which are obtained by reacting substituted 3-aminopyridazines with ethyl 2-benzoyl-2-bromoacetate.

Ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates

Compound Description: These compounds are precursors to 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids, which are investigated for their anti-inflammatory, analgesic, and potential anti-ulcerogenic activities []. They are synthesized by reacting substituted 3-aminopyridazines with ethyl 2-chloroacetoacetate in anhydrous ethanol.

2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids

Compound Description: This group of compounds is synthesized from their corresponding ethyl esters via alkaline or acid hydrolysis []. Like their phenyl-substituted counterparts, they are also studied for their anti-inflammatory, analgesic, and potential anti-ulcerogenic effects.

2-t-butylimidazo[1,2-b]pyridazine-6-carboxylic acid derivatives

Compound Description: This series of compounds was synthesized and evaluated for potential antifilarial activity []. Although structurally similar to known anthelmintic agents, they did not exhibit significant activity against the tested parasites.

Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives

Compound Description: These compounds were synthesized and tested for their anti-inflammatory, analgesic and ulcerogenic activities []. The ethyl esters were prepared by cyclocondensation of some 3-aminopyridazines with ethyl bromopyruvate, followed by hydrolysis or ammonolysis in order to obtain the corresponding acids and amides.

Imidazo[1,2-b]pyridazine-2-acetic acid derivatives

Compound Description: These derivatives were investigated for their anti-inflammatory, analgesic, and ulcerogenic activities []. Their synthesis involved the cyclocondensation of 3-aminopyridazines with ethyl 4-chloroacetoacetate to yield the corresponding ethyl esters, which were subsequently hydrolyzed or subjected to ammonolysis to obtain the desired acids and amides.

6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines

Compound Description: This class of compounds demonstrates potent inhibitory activity against TAK1 kinase, a key player in multiple myeloma (MM) []. Their design incorporates either a morpholine or piperazine ring at the 6-position of the imidazo[1,2-b]pyridazine core, along with an aryl substituent at position 3.

6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

Compound Description: This specific derivative was synthesized and assessed for its anti-kinetoplastid activity []. While it showed promising activity against Trypanosoma brucei brucei, its poor solubility limited its effectiveness against Leishmania species.

6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide derivatives

Compound Description: This series of compounds was developed as potential PET imaging agents for targeting tropomyosin receptor kinases (TrkA/B/C) []. These derivatives, incorporating fluorine-18 for radiolabeling, exhibit picomolar IC50 values for Trk inhibition and hold promise as diagnostic tools for neurodegenerative diseases and cancers.

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP is a novel, potent, and orally available corticotropin-releasing factor receptor 1 (CRF1) antagonist []. It exhibits promising activity in preclinical alcoholism models, blocking both excessive alcohol self-administration and stress-induced alcohol seeking.

Overview

Imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound characterized by a fused bicyclic structure that combines an imidazole ring with a pyridazine ring. Its chemical formula is C_7H_6N_4O_2, and it has gained significant attention in medicinal chemistry due to its potential biological activities, particularly in the field of drug discovery. This compound is known for its role as an inhibitor of interleukin-17A, which is crucial in inflammatory processes and has implications in treating conditions such as psoriasis and other autoimmune diseases .

Source and Classification

Imidazo[1,2-b]pyridazine-3-carboxylic acid falls under the classification of heterocyclic compounds, specifically within the category of fused bicyclic structures. It can be sourced through synthetic methods involving various precursors and reagents. The compound's unique structure contributes to its diverse biochemical interactions, making it a subject of interest for pharmacological research.

Synthesis Analysis

Methods

The synthesis of imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of 2-aminopyridazine with glyoxal or its derivatives.
  2. Cyclization: Following the condensation, cyclization occurs to form the core imidazo[1,2-b]pyridazine structure.
  3. Functionalization: The carboxylic acid group is introduced through subsequent reactions, which may involve oxidation or other functionalization techniques.

Technical Details

One common synthetic route employs thionyl chloride to convert intermediates into more reactive forms, facilitating further reactions such as hydrazone formation with hydrazine hydrate in refluxing ethanol. This method has been shown to yield high purity and good yields of the desired compound .

Molecular Structure Analysis

Structure

Imidazo[1,2-b]pyridazine-3-carboxylic acid features a bicyclic system where the imidazole and pyridazine rings are fused at specific positions. The carboxylic acid functional group is located at the 3-position of the pyridazine ring.

Data

  • Molecular Weight: 162.15 g/mol
  • Molecular Formula: C_7H_6N_4O_2
  • Melting Point: Typically ranges around 122-123 °C depending on purity and synthesis conditions.

Spectroscopic data including infrared (IR) and nuclear magnetic resonance (NMR) are commonly used for structural confirmation, showing characteristic peaks corresponding to functional groups present in the molecule .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazine-3-carboxylic acid can participate in various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can occur at specific positions on the imidazo[1,2-b]pyridazine ring.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

Mechanism of Action

Process

The primary mechanism of action for imidazo[1,2-b]pyridazine-3-carboxylic acid involves its inhibition of interleukin-17A. By targeting this cytokine, the compound influences the IL-23/IL-17 signaling pathway, which is integral to inflammatory responses.

Data

Research indicates that inhibition of interleukin-17A leads to decreased inflammation and tissue damage in models of psoriatic disease. This interaction highlights the potential therapeutic applications of this compound in treating autoimmune conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for modifications that can enhance biological activity or alter pharmacokinetics .

Applications

Imidazo[1,2-b]pyridazine-3-carboxylic acid is primarily utilized in scientific research focused on drug discovery. Its ability to inhibit interleukin-17A makes it a candidate for developing treatments for inflammatory diseases such as psoriasis and rheumatoid arthritis. Additionally, derivatives of this compound are being explored for their potential use in various therapeutic areas due to their diverse biological activities .

Introduction to the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Historical Development of Imidazo[1,2-b]pyridazine Derivatives as Privileged Heterocycles

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich bicyclic heterocycle first synthesized by Yoneda and coworkers in the 1960s [5]. Early explorations focused on its physicochemical advantages over carbocyclic analogs, including enhanced water solubility, improved capacity for hydrogen bonding, and a high dipole moment that facilitates strong interactions with biological targets [2] [5]. These properties established it as a "privileged scaffold" in medicinal chemistry – a structural motif capable of providing ligands for diverse receptors through systematic functionalization. The scaffold is readily synthesized via condensation reactions between 3-aminopyridazines and α-halo carbonyl compounds, enabling efficient exploration of structure-activity relationships (SAR) [5].

A pivotal milestone emerged in 2012 with the FDA approval of ponatinib (marketed as Iclusig®), a BCR-ABL tyrosine kinase inhibitor featuring the imidazo[1,2-b]pyridazine core. Ponatinib was developed for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I "gatekeeper" mutation that confers resistance to earlier therapies [2] [5]. Its success triggered a resurgence in exploring this scaffold for kinase inhibition and beyond. Gandotinib (LY2784544), another prominent derivative developed by Eli Lilly, entered Phase II trials for myeloproliferative disorders as a potent JAK2 inhibitor, demonstrating the scaffold's versatility across kinase targets [5]. Subsequent research has expanded its applications to antibacterial, antiviral, antimalarial, and neuroprotective agents, cementing its status as a highly versatile pharmacophore [2] [5].

Table 1: Key Imidazo[1,2-b]pyridazine Derivatives in Drug Development

Compound NameBiological Target(s)Therapeutic AreaDevelopment Status
Ponatinib (Iclusig®)BCR-ABL, SRC, VEGFR, PDGFR, FGFRChronic Myeloid LeukemiaFDA Approved (2012)
Gandotinib (LY2784544)JAK2Myeloproliferative DisordersPhase II Clinical Trial
SGI-1776Pim-1/2/3 KinasesHematological MalignanciesPreclinical Research
TP-3654Selective Pim-1 InhibitorCancer ResearchPreclinical Optimization

Significance of C3-Carboxylic Acid Functionalization in Molecular Recognition

The introduction of a carboxylic acid group at the C3 position of the imidazo[1,2-b]pyridazine scaffold profoundly impacts its physicochemical properties and binding interactions. Chemically designated as imidazo[1,2-b]pyridazine-3-carboxylic acid (Molecular Formula: C₇H₅N₃O₂; Molecular Weight: 163.13 g/mol; CAS: 1308384-58-8), this derivative possesses a canonical SMILES representation of "O=C(C1=CN=C2C=CC=NN21)O" [6] [8]. The carboxylic acid group serves as a versatile handle for structural diversification via amidation, esterification, or metal-catalyzed cross-coupling reactions, enabling the synthesis of libraries for SAR studies [5]. Its presence significantly enhances water solubility compared to alkyl or aryl-substituted analogs, addressing a critical challenge in developing bioavailable kinase inhibitors [5] [9].

In molecular recognition, the C3-carboxylic acid enables critical polar interactions with target proteins:

  • Salt Bridge Formation: The deprotonated carboxylate anion forms strong electrostatic interactions with protonated lysine or arginine residues within ATP-binding pockets.
  • Hydrogen Bonding: The protonated acid donates hydrogen bonds to key backbone carbonyls or side-chain acceptors (e.g., hinge region residues in kinases).
  • Coordination with Metals: Potential for coordinating metal ions (e.g., Mg²⁺ or Mn²⁺) in metalloenzyme active sites [2] [9].

SAR studies demonstrate that modifications at C3 dramatically influence potency and selectivity. For instance, converting the carboxylic acid to an amide linkage retains target engagement but modulates lipophilicity and cell permeability. In Pim kinase inhibitors like SGI-1776 and TP-3654, the C3-carboxamide derivatives exhibit nanomolar IC₅₀ values by forming hydrogen bonds with the kinase hinge region residue (Leu44 in Pim-1) and the catalytic lysine (Lys67) [9]. The carboxylic acid group also facilitates allosteric modulation in non-kinase targets (e.g., GABAₐ receptors) by mimicking endogenous carboxylate-containing ligands [5].

Table 2: Impact of C3-Carboxylic Acid Modifications on Biological Activity

C3 Functional GroupRepresentative CompoundKey TargetPrimary Interaction Mechanism
Carboxylic AcidParent scaffoldSolubility EnhancerIonization, H-bond donation/acception
Primary AmideSGI-1776 derivativePim-1 KinaseH-bond with hinge region (Leu44 backbone)
Secondary AmideTP-3654Pim-1 KinaseH-bond with Lys67, hydrophobic pocket fill
Ester ProdrugPrototype prodrugsN/AEnhanced membrane permeability

Role in Targeted Protein Kinase Inhibition and Allosteric Drug Discovery

The imidazo[1,2-b]pyridazine-3-carboxylic acid scaffold has become a cornerstone in designing selective kinase inhibitors, particularly due to its ability to occupy the unique ATP-binding sites of oncogenic kinases. Kinases targeted by this scaffold include:

  • Pim Kinases (1/2/3): Overexpressed in hematological malignancies and solid tumors. The scaffold's planar structure and C3 substituents exploit the hydrophobic ATP-binding pocket while forming critical hydrogen bonds with the hinge region and Lys67 [9].
  • Tropomyosin Receptor Kinases (TrkA/B/C): Derivatives serve as potent inhibitors or proteolysis-targeting chimeras (PROTACs) for degrading oncogenic Trk fusions [5].
  • Janus Kinases (JAK2): Gandotinib exemplifies its application against myeloproliferative disorders [5].
  • BCR-ABL Fusion Kinase: Ponatinib overcomes resistance mutations via optimized C3 and C6 substituents [2] [5].

The carboxylic acid at C3 contributes to kinase inhibition through two distinct mechanisms:

  • ATP-Competitive Inhibition: The scaffold occupies the adenine-binding region, with the carboxylic acid or derived amide forming hydrogen bonds with hinge residues (e.g., Glu121 in BCR-ABL for ponatinib) [5].
  • Allosteric Modulation: In targets like sphingomyelinase 2 or GABAₐ receptors, C3-carboxylic acid derivatives bind outside the active site, inducing conformational changes that suppress pathological signaling cascades implicated in neurodegeneration or anxiety disorders [5].

Recent innovations leverage the C3-carboxylic acid for bifunctional molecules:

  • PROTACs: The acid is conjugated to E3 ligase ligands (e.g., thalidomide analogs) via linkers, enabling targeted degradation of Trk kinases.
  • Dual Inhibitors: Hybrid molecules simultaneously target Pim and FLT3 kinases in acute myeloid leukemia by exploiting conserved hinge regions [5] [9].
  • Radiopharmaceuticals: Carboxylate-containing derivatives serve as precursors for ¹¹C- or ¹⁸F-labeled radiotracers for neuropathic disease diagnosis [5].

The structural versatility imparted by the C3-carboxylic acid ensures this scaffold remains pivotal in developing covalent inhibitors, allosteric modulators, and chemical biology probes targeting undrugged proteomes.

Properties

CAS Number

1308384-58-8

Product Name

Imidazo[1,2-b]pyridazine-3-carboxylic acid

IUPAC Name

imidazo[1,2-b]pyridazine-3-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h1-4H,(H,11,12)

InChI Key

SGRMUAZFOWNSGE-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2N=C1)C(=O)O

Canonical SMILES

C1=CC2=NC=C(N2N=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.